molecular formula C18H19ClN6O B8307457 2-[[5-chloro-2-[(1,3-dimethylpyrazol-4-yl)amino]pyridin-4-yl]amino]-N-methylbenzamide

2-[[5-chloro-2-[(1,3-dimethylpyrazol-4-yl)amino]pyridin-4-yl]amino]-N-methylbenzamide

Cat. No. B8307457
M. Wt: 370.8 g/mol
InChI Key: NNSCOBHGHHUISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-chloro-2-[(1,3-dimethylpyrazol-4-yl)amino]pyridin-4-yl]amino]-N-methylbenzamide is a useful research compound. Its molecular formula is C18H19ClN6O and its molecular weight is 370.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-chloro-2-[(1,3-dimethylpyrazol-4-yl)amino]pyridin-4-yl]amino]-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-chloro-2-[(1,3-dimethylpyrazol-4-yl)amino]pyridin-4-yl]amino]-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[[5-chloro-2-[(1,3-dimethylpyrazol-4-yl)amino]pyridin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C18H19ClN6O

Molecular Weight

370.8 g/mol

IUPAC Name

2-[[5-chloro-2-[(1,3-dimethylpyrazol-4-yl)amino]pyridin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C18H19ClN6O/c1-11-16(10-25(3)24-11)23-17-8-15(13(19)9-21-17)22-14-7-5-4-6-12(14)18(26)20-2/h4-10H,1-3H3,(H,20,26)(H2,21,22,23)

InChI Key

NNSCOBHGHHUISY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NC)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-dimethyl-1H-pyrazol-4-amine (180 mg, 1.62 mmol), 2-(2,5-dichloropyridin-4-ylamino)-N-methylbenzamide (400 mg, 1.35 mmol), Sodium t-Butoxide (156 mg, 1.62 mmol),(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T- BUTYLPHOSPHINE (73.8 mg, 0.14 mmol) and diacetoxypalladium (24.26 mg, 0.11 mmol) were suspended in DME (8 mL) and sealed into a microwave tube. The reaction was heated to 150 °C for 30 minutes in the microwave reactor and cooled to RT. Incomplete reaction, the reaction was heated to 150 °C for a further 1 hour in the microwave reactor and cooled to RT. The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and fractions were evaporated to dryness. The crude product was then purified by Basic prep HPLC, fractions containing the desired compound were evaporated to dryness to afford 2-(5-chloro-2-(1,3-dimethyl-1H-pyrazol-4-ylamino)pyridin-4-ylamino)-N-methylbenzamide (267 mg, 53.3 %) as a brown solid.
Quantity
0.00162 mol
Type
reagent
Reaction Step One
Quantity
0.008 L
Type
solvent
Reaction Step Two
Quantity
0.00162 mol
Type
reactant
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Quantity
0.00135 mol
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reactant
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Quantity
0.00014 mol
Type
catalyst
Reaction Step Five
Quantity
1.4e-05 mol
Type
catalyst
Reaction Step Five

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